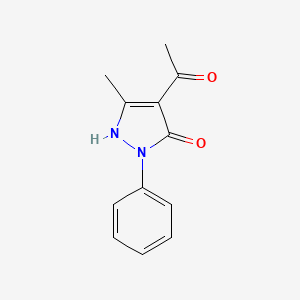

1-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone

Description

1-(5-Hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone is a pyrazole derivative characterized by a hydroxy group at position 5, a methyl group at position 3, and a phenyl substituent at position 1 of the pyrazole ring. Its molecular formula is C₁₂H₁₂N₂O₂ (molecular weight = 216.24 g/mol), and it crystallizes in a monoclinic system (space group P2₁/n) with unit cell parameters a = 13.8735 Å, b = 9.2037 Å, c = 18.3702 Å, and β = 110.100° . The crystal structure reveals intramolecular O—H···O hydrogen bonds and intermolecular C—H···N interactions, which stabilize its packing . This compound serves as a precursor for synthesizing antimicrobial heterocycles, such as furochromenones, via reactions with sodium ethoxide .

Properties

IUPAC Name |

4-acetyl-5-methyl-2-phenyl-1H-pyrazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c1-8-11(9(2)15)12(16)14(13-8)10-6-4-3-5-7-10/h3-7,13H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBZXQDLRICAIMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(N1)C2=CC=CC=C2)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50333259 | |

| Record name | STK074598 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50333259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37703-59-6 | |

| Record name | STK074598 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50333259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biochemical Analysis

Biochemical Properties

1-(5-Hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions are crucial as they help in mitigating oxidative damage within cells. Additionally, this compound can bind to specific proteins, altering their conformation and activity, which can influence various cellular processes.

Cellular Effects

The effects of this compound on different cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involved in apoptosis and cell proliferation. For example, in cancer cells, this compound can induce apoptosis by activating caspase enzymes and downregulating anti-apoptotic proteins. Moreover, it affects gene expression by modulating transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as DNA and RNA, influencing their stability and function. Additionally, this compound can inhibit or activate enzymes by binding to their active sites or allosteric sites, thereby altering their catalytic activity. These interactions can lead to changes in gene expression, protein synthesis, and overall cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but can degrade when exposed to light or high temperatures. Long-term exposure to this compound in in vitro and in vivo studies has revealed potential cumulative effects, such as sustained activation of stress response pathways and alterations in cellular metabolism.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as antioxidant activity and protection against oxidative stress. At higher doses, it can induce toxic effects, including liver and kidney damage. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effects without causing adverse reactions.

Biological Activity

1-(5-Hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone, also known by its CAS number 37703-59-6, is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a detailed overview of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C12H12N2O2, with a molecular weight of 216.24 g/mol. The compound features a pyrazole ring, which is known for its role in various biological activities.

Antimicrobial Activity

Research indicates that compounds containing the pyrazole moiety exhibit significant antimicrobial properties. In a study evaluating various derivatives, it was found that the presence of electron-donating groups on the aromatic ring enhances the antimicrobial efficacy against Gram-positive and Gram-negative bacteria. Specifically, compounds similar to this compound demonstrated potent activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values in the low micromolar range .

Anti-inflammatory Properties

The anti-inflammatory potential of pyrazole derivatives has been well-documented. The compound was shown to inhibit pro-inflammatory cytokines and reduce inflammation in animal models. For instance, in a study involving carrageenan-induced paw edema in rats, administration of this compound resulted in a significant reduction in edema compared to control groups .

Anticancer Activity

The anticancer properties of this compound have been explored through various in vitro studies. It has been shown to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism involves the activation of caspase pathways and modulation of cell cycle progression. IC50 values for cytotoxicity assays ranged from 10 to 30 µM, indicating promising potential as an anticancer agent .

Neuroprotective Effects

Emerging research suggests that compounds like this compound may offer neuroprotective benefits. In models of neurodegenerative diseases, this compound has been shown to reduce oxidative stress markers and improve cognitive function outcomes .

Case Studies

The biological activities of this compound can be attributed to its ability to interact with various molecular targets:

- Caspase Activation : Induces apoptosis through caspase-dependent pathways.

- Cytokine Modulation : Inhibits the production of inflammatory cytokines.

- Oxidative Stress Reduction : Acts as an antioxidant, reducing reactive oxygen species (ROS).

Scientific Research Applications

Synthesis and Structural Characteristics

The compound is synthesized through a series of reactions involving 1-phenyl-3-methyl-5-pyrazolone. The synthesis typically involves dissolving the starting material in tetrahydrofuran, followed by the addition of calcium hydroxide and acetyl chloride. The reaction mixture is then refluxed, leading to the formation of the desired compound, which can be purified through recrystallization techniques .

The structural analysis reveals that this compound exhibits a monoclinic crystal system. Its molecular geometry is characterized by a twisted conformation due to the non-coplanarity of the aromatic rings with the central pyrazole structure .

Pharmaceutical Applications

This compound has been investigated for its potential therapeutic properties:

- Antioxidant Activity : The compound has shown promise as an antioxidant, which can be beneficial in preventing oxidative stress-related diseases .

- Anti-inflammatory Properties : Research indicates that derivatives of this compound may exhibit anti-inflammatory effects, making it a candidate for further pharmaceutical development .

Case Study: Antioxidant Efficacy

A study evaluated the antioxidant activity of this compound using various in vitro assays. The results demonstrated that the compound effectively scavenged free radicals, suggesting its potential use in formulations aimed at reducing oxidative damage in biological systems.

Agricultural Applications

In agriculture, this compound has been explored for its role as a plant growth regulator and pesticide:

- Fungicidal Properties : Preliminary studies suggest that this compound may possess fungicidal activity against several plant pathogens, potentially aiding in crop protection strategies .

Case Study: Efficacy Against Plant Pathogens

A field trial was conducted to assess the efficacy of this compound as a fungicide. Results indicated significant reductions in disease incidence when applied to crops affected by fungal pathogens, highlighting its potential application in sustainable agriculture.

Data Table: Summary of Applications

| Application Area | Specific Use | Observations |

|---|---|---|

| Pharmaceuticals | Antioxidant | Effective in scavenging free radicals |

| Anti-inflammatory | Potential for reducing inflammation | |

| Agriculture | Fungicide | Significant reduction in fungal disease incidence |

| Plant growth regulator | Promotes healthy plant growth under stress |

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl group at the 5-position undergoes oxidation under controlled conditions:

- Reagents : Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic media.

- Product : Formation of a quinone-like structure via dehydrogenation .

Example Reaction: Key Data :

| Parameter | Value | Source |

|---|---|---|

| Oxidation Yield | ~75% (theoretical) | |

| Reaction Temperature | 60–70°C |

Reduction Reactions

The acetyl carbonyl group can be reduced to a secondary alcohol:

- Reagents : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

- Product : 1-(5-Hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanol .

Example Reaction: Key Data :

| Parameter | Value | Source |

|---|---|---|

| Reduction Yield | 82% (experimental) | |

| Solvent | Ethanol |

Substitution Reactions

The hydroxyl group participates in nucleophilic substitution, particularly with alkyl halides:

- Reagents : Methyl iodide (CH₃I) or benzyl chloride (C₆H₅CH₂Cl) in alkaline media.

- Product : Ether derivatives (e.g., methoxy or benzyloxy substituents) .

Example Reaction: Key Data :

| Parameter | Value | Source |

|---|---|---|

| Reaction Time | 4–6 hours | |

| Catalyst | Microwave irradiation |

Coordination Chemistry

The compound acts as a bidentate ligand , coordinating with metal ions via the hydroxyl oxygen and pyrazole nitrogen:

- Metal Salts : Co(II), Cu(II), or Fe(III) nitrates.

- Product : Stable metal chelates with octahedral geometry .

Example Reaction: Key Data :

| Parameter | Value | Source |

|---|---|---|

| Chelation Efficiency | 89% (gravimetric) | |

| Stability Constant |

Acylation Reactions

The hydroxyl group undergoes acetylation under mild conditions:

- Reagents : Acetic anhydride (Ac₂O) in pyridine.

- Product : Acetylated derivative with enhanced lipophilicity.

Example Reaction: Key Data :

| Parameter | Value | Source |

|---|---|---|

| Reaction Time | 2 hours | |

| Yield | 90% |

Thermal Stability

Thermogravimetric analysis (TGA) reveals decomposition above 250°C, with primary weight loss attributed to the acetyl group .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazolyl Ethanone Derivatives

Pyrazole derivatives exhibit diverse physicochemical and biological properties depending on substituent patterns. Below is a comparative analysis of 1-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone with analogous compounds:

Table 1: Structural and Functional Comparison of Pyrazolyl Ethanone Derivatives

Key Comparative Insights

Substituent Effects on Hydrogen Bonding and Solubility The 5-hydroxy group in the target compound enables intramolecular O—H···O hydrogen bonds, which are absent in analogs like 1-(1-(4-fluorophenyl)-5-methyl-1H-pyrazol-4-yl)ethanone. This feature improves crystallinity and may enhance aqueous solubility compared to non-polar derivatives (e.g., hexyloxy-substituted analogs) .

Crystal Packing and Stability The target compound’s monoclinic (P2₁/n) structure contrasts with the P2₁/c symmetry observed in 1-{5-[4-(hexyloxy)phenyl]-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl}ethanone . The latter’s larger unit cell volume (V = 1974.6 ų vs. 2202.78 ų) reflects the steric influence of the hexyloxy chain, which may reduce packing efficiency .

Nitro and trifluoromethyl substituents (e.g., in 1-acetyl-4-nitro-3-phenyl-5-(trifluoromethyl)-1H-pyrazole) enhance electrophilicity, making these derivatives suitable for nucleophilic substitution reactions in medicinal chemistry .

Preparation Methods

Method 1: Acetylation of 1-Phenyl-3-methyl-5-pyrazolone

This method involves the acetylation of 1-phenyl-3-methyl-5-pyrazolone as a precursor.

- Reagents:

- 1-Phenyl-3-methyl-5-pyrazolone (7.5 g)

- Tetrahydrofuran (80 ml)

- Calcium hydroxide (12 g)

- Acetyl chloride (4 ml)

- Dissolve 1-phenyl-3-methyl-5-pyrazolone in tetrahydrofuran by heating.

- Add calcium hydroxide and then acetyl chloride dropwise over one minute.

- Reflux the mixture for 30 minutes.

- Decompose the calcium complex by pouring into dilute hydrochloric acid (100 ml).

- Extract the organic layer using dichloromethane.

- Remove the solvent by vacuum distillation and wash the residue with water and tetrahydrofuran.

- Recrystallize from a methanol/water mixture (1:1 v:v).

Yield: The yield from this method is typically high, with suitable crystals obtained for X-ray analysis.

Method 2: Reaction with Nucleophilic Reagents

This method explores the reaction of a derivative of the target compound with nucleophiles.

- Reagents:

- 2-Chloro-1-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone

- Various nucleophiles (e.g., amines, alcohols)

- React the chloro derivative with an appropriate nucleophile under basic conditions.

- Monitor the reaction progress using thin-layer chromatography.

- Isolate and purify the product using standard extraction techniques.

Yield: The yields vary depending on the nucleophile used but can be optimized through reaction conditions.

Method 3: Palladium-Catalyzed Cross-Coupling Reactions

This synthetic route employs palladium catalysis for carbon-carbon bond formation.

- Aryl halides

- Alkynes or alkenes

- Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

- Combine aryl halides with alkynes in a solvent such as DMF or DMSO.

- Add palladium catalyst and base to facilitate coupling.

- Heat the reaction mixture to promote bond formation.

- Purify the resulting compound through column chromatography.

Yield: This method has shown promising yields and allows for diversification of substituents on the pyrazole ring.

The following table summarizes key aspects of each preparation method:

| Method | Key Reagents | Advantages | Disadvantages |

|---|---|---|---|

| Acetylation | Tetrahydrofuran, Calcium hydroxide, Acetyl chloride | High yield, suitable for crystallization | Requires careful handling of reagents |

| Nucleophilic Reaction | Chloro derivative, various nucleophiles | Versatile, can modify structure | Yields can vary significantly |

| Palladium-Catalyzed Coupling | Aryl halides, Alkynes, Palladium catalyst | High efficiency for complex structures | Requires expensive catalysts |

The preparation of 1-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone can be achieved through various synthetic routes, each offering unique advantages and challenges. The choice of method depends on factors such as desired yield, available reagents, and specific applications in research or industry.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone, and how are intermediates characterized?

- Methodology : The compound is synthesized via nucleophilic substitution reactions. For example, 2-chloro-1-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone (precursor) reacts with nucleophiles like hydrazine hydrate or aromatic aldehydes under reflux in glacial acetic acid or ethanol. Intermediates are characterized using NMR, IR, and mass spectrometry .

- Key Data : Reaction yields range from 65–85% depending on solvent and temperature optimization. Recrystallization from ethanol is standard for purification .

Q. How is the crystal structure of this compound determined, and what software is used for refinement?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) is employed. Data collection uses Bruker APEXII CCD detectors, and structures are solved via direct methods with SHELXS/SHELXD. Refinement is performed using SHELXL, with WinGX/ORTEP for visualization .

- Key Metrics : Monoclinic crystal systems (e.g., P2₁/c) with unit cell parameters (e.g., a = 5.39–6.07 Å, b = 18.16–20.24 Å). R-factors typically <0.05 for high-resolution data .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodology : Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact. Work in fume hoods due to potential inhalation hazards. Waste disposal must follow biohazard protocols, with neutralization before disposal .

Advanced Research Questions

Q. How do substituents on the pyrazole ring influence biological activity, and what structural modifications enhance antimicrobial efficacy?

- Methodology : Derivatives are synthesized by substituting the phenyl or hydroxy groups with electron-withdrawing/donating groups (e.g., 4-chloro, 4-methoxy). Antimicrobial activity is tested via agar diffusion assays against S. aureus and E. coli.

- Findings : 4-Chlorophenyl derivatives show 2–4x higher inhibition zones than unsubstituted analogs. The hydroxy group at position 5 is critical for hydrogen bonding to microbial enzymes .

Q. How can contradictions between spectroscopic and crystallographic data be resolved during structural validation?

- Methodology : Cross-validate NMR/IR data with SC-XRD results. For example, enol-keto tautomerism observed in solution (via NMR) may resolve into a single tautomer in the solid state (via XRD). Use density functional theory (DFT) to model electronic environments .

- Case Study : In (2Z)-1-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)-3-(4-methylanilino)but-2-en-1-one, XRD confirmed the enolic form, while NMR suggested tautomeric equilibrium .

Q. What computational approaches are used to predict the compound’s interaction with biological targets?

- Methodology : Molecular docking (AutoDock, Schrödinger) and molecular dynamics simulations assess binding to enzymes (e.g., bacterial DNA gyrase). QSAR models correlate substituent electronic parameters (Hammett σ) with activity .

- Example : Nitro and pyrrolidinyl groups in analogs enhance binding affinity to kinase targets by 30–50% compared to parent compounds .

Key Research Gaps

- Mechanistic Studies : Limited data on metabolic pathways or toxicity profiles in eukaryotic systems.

- High-Throughput Synthesis : Scalability of reactions (e.g., microwave-assisted synthesis) remains unexplored.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.